Finasteride-d9

Description

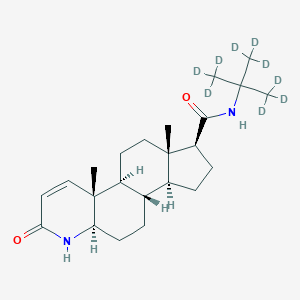

Structure

3D Structure

Properties

IUPAC Name |

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h11,13-18H,6-10,12H2,1-5H3,(H,24,26)(H,25,27)/t14-,15-,16-,17+,18+,22-,23+/m0/s1/i1D3,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBEPLOCGEIEOCV-BSRKVXQGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4C3(C=CC(=O)N4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C=CC(=O)N4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Finasteride-d9: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Finasteride-d9 is the deuterated analog of Finasteride, a potent inhibitor of the enzyme 5-alpha-reductase. In the realm of pharmaceutical research and development, particularly in pharmacokinetic and bioequivalence studies, isotopically labeled compounds like this compound are indispensable tools. This technical guide provides an in-depth overview of this compound, its critical role as an internal standard in analytical methodologies, and detailed experimental protocols for its application.

Finasteride itself is a synthetic 4-azasteroid compound that selectively inhibits the type II and type III isoforms of 5-alpha-reductase. This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). By reducing DHT levels, Finasteride is clinically used in the treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia (male pattern baldness).

This compound, with nine deuterium atoms replacing hydrogen atoms, is chemically identical to Finasteride in its biological activity but possesses a higher molecular weight. This key difference allows it to be distinguished from the unlabeled drug in mass spectrometry analysis, making it an ideal internal standard for the accurate quantification of Finasteride in biological matrices.

The Role of this compound in Research

The primary application of this compound in a research setting is as an internal standard (IS) for quantitative bioanalysis, most commonly utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry for several reasons:

-

Correction for Matrix Effects: Biological samples such as plasma, serum, and tissue homogenates are complex matrices that can interfere with the ionization of the analyte, leading to ion suppression or enhancement. As this compound is chemically and physically similar to Finasteride, it experiences similar matrix effects. By comparing the signal of the analyte to the signal of the internal standard, these effects can be effectively normalized.

-

Compensation for Sample Preparation Variability: During the multi-step process of sample preparation, including extraction, evaporation, and reconstitution, some loss of the analyte is often unavoidable. Since the internal standard is added at the beginning of this process, it experiences the same degree of loss as the analyte. The ratio of the analyte to the internal standard remains constant, ensuring the accuracy of the final concentration measurement.

-

Improved Precision and Accuracy: By accounting for variations in sample handling and instrument response, the use of this compound as an internal standard significantly improves the precision and accuracy of the analytical method.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₃H₂₇D₉N₂O₂ |

| Molecular Weight | 381.60 g/mol |

| CAS Number | 1131342-85-2 |

Finasteride's Mechanism of Action: Signaling Pathway

Finasteride exerts its therapeutic effect by inhibiting the 5-alpha-reductase enzyme, thereby disrupting the conversion of testosterone to dihydrotestosterone (DHT). DHT is a potent androgen that binds to androgen receptors in target tissues, leading to the transcription of genes involved in cell growth and differentiation. By reducing DHT levels, Finasteride effectively mitigates its downstream effects.

Figure 1: Mechanism of Action of Finasteride.

Experimental Protocols

The following sections detail a typical experimental workflow for the quantification of Finasteride in human plasma using this compound as an internal standard with LC-MS/MS.

Experimental Workflow

Figure 2: Bioanalytical Workflow for Finasteride Quantification.

Materials and Reagents

-

Finasteride reference standard

-

This compound internal standard

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid or ammonium acetate (for mobile phase modification)

-

Drug-free human plasma (for calibration standards and quality controls)

-

Solid Phase Extraction (SPE) cartridges or protein precipitation plates

-

Vials, pipettes, and other standard laboratory equipment

Sample Preparation: Protein Precipitation

-

Thaw Samples: Allow plasma samples, calibration standards, and quality control samples to thaw at room temperature.

-

Aliquoting: Aliquot 200 µL of each sample into a 1.5 mL microcentrifuge tube.

-

Spiking Internal Standard: Add 20 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each tube, except for the blank matrix.

-

Protein Precipitation: Add 600 µL of ice-cold acetonitrile to each tube.

-

Vortexing: Vortex each tube for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.

-

Transfer to Vials: Transfer the reconstituted samples to autosampler vials for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

| Parameter | Typical Value |

| LC System | Agilent 1200 Series or equivalent |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Gradient | Start with 95% A, ramp to 5% A over 3 min, hold for 1 min, return to initial conditions |

| MS System | Sciex API 4000 or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Finasteride: m/z 373.3 → 305.3; this compound: m/z 382.3 → 314.3 |

| Source Temperature | 500°C |

Quantitative Data and Method Validation

A robust and reliable bioanalytical method requires thorough validation. The following table summarizes typical validation parameters for the quantification of Finasteride using this compound as an internal standard.

| Validation Parameter | Typical Acceptance Criteria | Example Data |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Calibration Range | Dependent on expected concentrations | 1 - 100 ng/mL |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 3.4 - 7.3% |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 4.1 - 8.5% |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | 95.2 - 101% |

| Recovery (%) | Consistent and reproducible | 85 - 95% |

| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | < 10% |

| Stability (Freeze-thaw, Short-term, Long-term) | % Deviation within ±15% | Stable for 3 freeze-thaw cycles and 6 months at -80°C |

Conclusion

This compound is an essential tool for researchers and drug development professionals involved in the quantitative analysis of Finasteride. Its use as an internal standard in LC-MS/MS methods ensures the high accuracy, precision, and reliability required for pharmacokinetic studies, bioequivalence trials, and other research applications. The detailed methodologies and validation data presented in this guide provide a solid foundation for the development and implementation of robust bioanalytical assays for Finasteride.

Finasteride-d9 chemical properties and synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical properties and synthesis of Finasteride-d9, an isotopically labeled version of Finasteride. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic studies.

Chemical Properties

This compound is a deuterated analog of Finasteride, a potent inhibitor of 5α-reductase, the enzyme responsible for converting testosterone to the more potent androgen, 5α-dihydrotestosterone.[1] The incorporation of nine deuterium atoms into the tert-butyl group provides a stable isotopic label, making it an ideal internal standard for mass spectrometry-based quantification of Finasteride in biological samples.[2]

The key chemical and physical properties of this compound are summarized in the table below.

| Property | Value | References |

| Chemical Name | N-(1,1-Dimethylethyl-d9)-3-oxo-4-aza-5α-androst-1-ene-17β-carboxamide | [3] |

| Synonyms | MK-906-d9, Proscar-d9, Prostide-d9 | [3][4] |

| CAS Number | 1131342-85-2 | [3][4] |

| Molecular Formula | C₂₃H₂₇D₉N₂O₂ | [3][5] |

| Molecular Weight | 381.60 g/mol | [3][5] |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₉) | [2] |

| Appearance | White to off-white crystalline powder | [6] |

| Melting Point | ~253 °C (for non-deuterated Finasteride) | [6] |

| Solubility | Soluble in chloroform, dimethyl sulfoxide (DMSO), ethanol, and methanol. Very slightly soluble in water. | [6][7] |

| Storage | Store at room temperature. | [6] |

Synthesis of this compound

The synthesis of this compound involves the coupling of a suitable steroid precursor with a deuterated tert-butylamine. A plausible synthetic route, adapted from established methods for the synthesis of Finasteride, is outlined below. The key step is the amidation of the 17β-carboxylic acid derivative of the 4-aza-5α-androst-1-ene-3-one steroid core with tert-butylamine-d9.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a proposed method based on analogous syntheses of Finasteride.

Step 1: Activation of the Carboxylic Acid

-

To a solution of 3-oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add oxalyl chloride or thionyl chloride dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride intermediate.

Step 2: Amidation with tert-Butylamine-d9

-

Dissolve the crude acid chloride intermediate in a fresh portion of aprotic solvent.

-

Cool the solution to 0 °C and add a solution of tert-butylamine-d9 in the same solvent dropwise.

-

Allow the reaction to proceed at room temperature for 12-24 hours.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure and isotopic labeling of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

For ¹H NMR, the characteristic signals for the tert-butyl protons will be absent.

-

For ¹³C NMR, the signal corresponding to the quaternary carbon of the tert-butyl group will be a septet due to coupling with deuterium, and the signals for the methyl carbons will be significantly broadened and reduced in intensity. A known ¹³C NMR spectrum of d9-Finasteride in CDCl₃ shows characteristic peaks at δ=C-20: 172.29, C-3: 167.09, C-1: 151.71, and C-2: 122.30 ppm.[8]

-

-

Data Analysis: Compare the obtained spectra with known spectra of Finasteride and this compound to confirm the structure and the successful incorporation of deuterium.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To determine the purity of this compound and to use it as an internal standard for the quantification of Finasteride.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile). Prepare a series of working solutions by serial dilution.

-

Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole mass spectrometer).

-

Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm).

-

Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Multiple Reaction Monitoring (MRM): Monitor the transition of the parent ion to a specific product ion. For this compound, a possible transition is m/z 381.6 → [product ion]. For non-deuterated Finasteride, the transition is m/z 373.3 → [product ion].[2]

-

-

Data Analysis: Analyze the data using appropriate software to determine the retention time, peak area, and mass-to-charge ratio, confirming the identity and purity of the compound.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the analysis of this compound.

Caption: General experimental workflow for this compound.

References

- 1. Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and validation of an LC-MS assay for finasteride and its application to Prostate Cancer Prevention Trial sample analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US5652365A - Process for the production of finasteride - Google Patents [patents.google.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. EP0655458B1 - New method of preparation of finasteride - Google Patents [patents.google.com]

- 6. Finasteride CAS#: 98319-26-7 [m.chemicalbook.com]

- 7. This compound | CAS 1131342-85-2 | Cayman Chemical | Biomol.com [biomol.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Throughput Quantification of Finasteride in Human Plasma using Finasteride-d9 Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantification of finasteride in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Finasteride, a potent inhibitor of 5α-reductase, is widely used in the treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia.[1][2] Accurate determination of its concentration in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The method employs a stable isotope-labeled internal standard, Finasteride-d9, to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing and instrument response.[3] The protocol covers sample preparation by liquid-liquid extraction (LLE), chromatographic separation, and mass spectrometric detection, along with a summary of method validation parameters.

Introduction

Finasteride is a synthetic 4-azasteroid compound that competitively inhibits the Type II 5α-reductase enzyme.[4][5] This enzyme is responsible for the conversion of testosterone to the more potent androgen, 5α-dihydrotestosterone (DHT).[2][4] By reducing DHT levels, finasteride alleviates symptoms of BPH and slows hair loss associated with androgenetic alopecia.[2][6]

The quantification of finasteride in plasma is essential for evaluating its pharmacokinetic profile. LC-MS/MS is the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed.[7] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative bioanalysis.[3] this compound has nearly identical chemical and physical properties to finasteride, causing it to co-elute chromatographically and exhibit similar ionization efficiency, but it is distinguishable by its mass-to-charge ratio (m/z). This allows for reliable correction of any analyte loss during sample preparation and variations in instrument performance.

Mechanism of Action: Inhibition of DHT Synthesis

Finasteride exerts its therapeutic effect by specifically inhibiting the Type II 5α-reductase enzyme, which is primarily located in the prostate gland, hair follicles, and other androgen-sensitive tissues.[5][8] This inhibition blocks the conversion of testosterone to DHT. The resulting decrease in DHT concentrations leads to a reduction in prostate volume in BPH patients and helps to reverse the process of hair follicle miniaturization in male pattern baldness.[4][6]

Caption: Finasteride's mechanism of action.

Experimental Protocols

This section provides a detailed methodology for the analysis of finasteride in human plasma.

Materials and Reagents

-

Finasteride reference standard (≥98% purity)

-

This compound internal standard (≥95% purity, >95% isotopic enrichment)[9]

-

HPLC-grade acetonitrile, methanol, and ethyl acetate[1]

-

Formic acid (LC-MS grade)

-

Ammonium formate or ammonium acetate (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Drug-free human plasma (with K2-EDTA or heparin as anticoagulant)

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Separately weigh and dissolve finasteride and this compound in absolute ethanol or methanol to obtain stock solutions at a concentration of 1 mg/mL.[1] Store at -20°C.

-

Working Standard Solutions: Prepare a series of working standard solutions of finasteride by serial dilution of the stock solution with 50:50 (v/v) methanol:water to cover the desired calibration range (e.g., 10 ng/mL to 1000 ng/mL).

-

Internal Standard (IS) Working Solution: Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

Preparation of Calibration Standards and Quality Control (QC) Samples

-

Calibration Standards: Prepare calibration standards by spiking 95 µL of drug-free human plasma with 5 µL of the appropriate finasteride working standard solution. This results in a calibration curve typically ranging from 0.1 to 100 ng/mL.

-

QC Samples: Prepare QC samples in bulk at three concentration levels (low, medium, high), for example, 3, 40, and 80 ng/mL, by spiking drug-free plasma with the corresponding working solutions.[1]

Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the this compound internal standard working solution (100 ng/mL).

-

Vortex briefly to mix.

-

Add 1.5 mL of ethyl acetate as the extraction solvent.[1]

-

Vortex vigorously for 2 minutes, then centrifuge at 4000 rpm for 10 minutes.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex to mix, and inject 5-10 µL into the LC-MS/MS system.

Caption: LC-MS/MS analytical workflow.

LC-MS/MS Method and Parameters

The following tables summarize the instrumental conditions for the analysis.

Table 1: Chromatographic Conditions

| Parameter | Condition |

|---|---|

| LC System | Agilent 1100/1200 Series or equivalent |

| Column | Waters Symmetry Shield RP18 (50 x 2.1 mm, 3.5 µm)[1][10] or Zorbax Eclipse C8[7] |

| Mobile Phase A | 10 mM Ammonium Acetate with 0.1% Formic Acid in Water[1] |

| Mobile Phase B | Acetonitrile[1] |

| Gradient | A time-based gradient is often used to ensure separation from matrix components.[1] |

| Flow Rate | 0.25 - 0.40 mL/min[7] |

| Column Temp. | 25 - 50°C[7][11] |

| Injection Vol. | 5 - 10 µL |

| Run Time | ~4 - 13 minutes[1][11] |

Table 2: Mass Spectrometric Conditions

| Parameter | Condition |

|---|---|

| MS System | Triple Quadrupole Mass Spectrometer |

| Ion Source | Electrospray Ionization (ESI), Positive Mode |

| Capillary Voltage | 2800 V[1] |

| Drying Gas Temp. | 200 - 350°C[1][7] |

| Drying Gas Flow | 10.5 L/min[1] |

| Nebulizer Pressure | 45 psi[1] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Table 3: MRM Transitions for Finasteride and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| Finasteride | 373.3[1][7] | 305.3[11] |

| This compound | 382.6[3] | 314.3 (Predicted) |

Note: The product ion for this compound should be optimized on the specific instrument used.

Method Validation Summary

The described method is capable of achieving high sensitivity and reproducibility. The table below summarizes typical performance characteristics reported in various studies.

Table 4: Summary of Method Validation Data

| Parameter | Typical Value |

|---|---|

| Linearity Range | 0.1 - 100 ng/mL[7] |

| Correlation Coefficient (r²) | > 0.995[11] |

| Lower Limit of Quantitation (LLOQ) | 0.1 - 1.0 ng/mL[7][12] |

| Intra-day Precision (%CV) | 2.4 - 8.0%[11][12] |

| Inter-day Precision (%CV) | 2.1 - 7.3%[1][7] |

| Accuracy (% Recovery) | 94.3 - 110%[7][11][12] |

| Extraction Recovery | > 82%[11][12] |

Conclusion

The LC-MS/MS method presented provides a selective, sensitive, and reliable protocol for the quantification of finasteride in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results, making this method highly suitable for regulated bioanalysis in support of pharmacokinetic studies and clinical research. The straightforward liquid-liquid extraction procedure allows for efficient sample processing and high-throughput analysis.

References

- 1. Development and validation of an LC-MS assay for finasteride and its application to Prostate Cancer Prevention Trial sample analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. upguys.com [upguys.com]

- 3. veeprho.com [veeprho.com]

- 4. xyonhealth.com [xyonhealth.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Finasteride - Wikipedia [en.wikipedia.org]

- 7. A Rapid, Simple, Liquid Chromatographic-Electrospray Ionization, Ion Trap Mass Spectrometry Method for the Determination of Finasteride in Human Plasma and its Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. sussex-research.com [sussex-research.com]

- 10. scholar.usuhs.edu [scholar.usuhs.edu]

- 11. Determination of finasteride in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry with flow rate gradient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of Finasteride in Human Plasma using Finasteride-d9 by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of Finasteride in human plasma using a highly specific and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Finasteride-d9, ensures high accuracy and precision. The method involves a straightforward liquid-liquid extraction for sample preparation, followed by rapid chromatographic separation and detection by multiple reaction monitoring (MRM). This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring precise measurement of Finasteride concentrations.

Introduction

Finasteride is a synthetic 4-azasteroid compound that acts as a potent inhibitor of 5α-reductase, the enzyme responsible for converting testosterone to the more potent androgen, 5α-dihydrotestosterone (DHT)[1]. It is widely used in the treatment of benign prostatic hyperplasia (BPH) and male pattern baldness[2]. Accurate and reliable quantification of Finasteride in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments in clinical and preclinical studies. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity and specificity[1][3]. The use of a deuterated internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the highest quality quantitative data[4].

Experimental

Materials and Reagents

-

Finasteride analytical standard

-

This compound internal standard

-

HPLC-grade acetonitrile, methanol, and ethyl acetate[1]

-

Formic acid, analytical grade

-

Ammonium acetate, analytical grade

-

Deionized water (18.2 MΩ·cm)

-

Drug-free human plasma

Instrumentation

-

Liquid chromatograph coupled with a triple quadrupole mass spectrometer (LC-MS/MS)

-

Analytical column: C18 reverse-phase column (e.g., Waters Symmetry Shield RP18, 50 × 2.1 mm, 3.5 µm)[1][5]

-

Autosampler

-

Nitrogen generator

Preparation of Solutions

-

Finasteride Stock Solution (1 mg/mL): Accurately weigh and dissolve Finasteride in methanol.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Standard and Internal Standard Solutions: Prepare working solutions by diluting the stock solutions with a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

-

Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking appropriate amounts of the Finasteride working solution into drug-free human plasma.

Analytical Protocol

Sample Preparation: Liquid-Liquid Extraction

-

To 200 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the this compound internal standard working solution.

-

Vortex for 30 seconds.

-

Add 1 mL of ethyl acetate and vortex for 2 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following tables summarize the liquid chromatography and mass spectrometry conditions for the analysis of Finasteride and this compound.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | Waters Symmetry Shield RP18 (50 × 2.1 mm, 3.5 µm)[1][5] |

| Mobile Phase A | 10 mM Ammonium Acetate with 0.1% Formic Acid in Water[1][5] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[1] |

| Flow Rate | 0.3 mL/min |

| Gradient | 42% B to 70% B over 3.5 min, hold at 70% B for 2.5 min, then re-equilibrate |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Run Time | 13 minutes[1] |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 2800 V[1] |

| Drying Gas Temperature | 200 °C[1] |

| Drying Gas Flow | 10.5 L/min[1] |

| Nebulizing Gas Pressure | 45 psi[1] |

| MRM Transitions | See Table 3 |

Table 3: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Finasteride | 373.3 | 317.0[4] | 25 |

| This compound | 382.3 | 318.0[6] | 25 |

Method Validation Summary

The analytical method was validated according to established guidelines. The following table summarizes the key validation parameters.

Table 4: Method Validation Data

| Parameter | Result |

| Linearity Range | 1 - 100 ng/mL[1][5][7] |

| Correlation Coefficient (r²) | > 0.999[1] |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL[1][3] |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% bias) | Within ±15% |

| Extraction Recovery | > 85% |

| Matrix Effect | Minimal and compensated by the internal standard |

Experimental Workflow and Signaling Pathway Diagrams

Caption: Experimental workflow for the quantitative analysis of Finasteride.

References

- 1. Development and validation of an LC-MS assay for finasteride and its application to Prostate Cancer Prevention Trial sample analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Rapid, Simple, Liquid Chromatographic-Electrospray Ionization, Ion Trap Mass Spectrometry Method for the Determination of Finasteride in Human Plasma and its Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. payeshdarou.ir [payeshdarou.ir]

- 4. Simultaneous pharmacokinetic and pharmacodynamic analysis of 5α-reductase inhibitors and androgens by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholar.usuhs.edu [scholar.usuhs.edu]

- 6. researchgate.net [researchgate.net]

- 7. Development and validation of an LC-MS assay for finasteride and its application to prostate cancer prevention trial sample analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Method Development for the Quantification of Finasteride in Human Plasma using LC-MS/MS

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Finasteride is a synthetic 4-azasteroid compound that acts as a potent inhibitor of type II 5α-reductase, the enzyme responsible for converting testosterone to the more potent androgen, dihydrotestosterone (DHT).[1][2] It is widely used in the treatment of benign prostatic hyperplasia (BPH) and male pattern hair loss.[2][3] Accurate and reliable quantification of finasteride in plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note provides a detailed protocol for a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of finasteride in human plasma.

The method described herein utilizes a simple and efficient sample preparation technique followed by rapid chromatographic separation and highly selective detection by tandem mass spectrometry. This approach offers excellent sensitivity, accuracy, and precision, making it suitable for high-throughput analysis in a research or clinical setting.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of various published methods for finasteride quantification in human plasma, providing a comparative overview of their performance.

| Analytical Method | Sample Preparation | Linearity Range (ng/mL) | LLOQ (ng/mL) | Internal Standard (IS) | Key Findings & Reference |

| LC-MS | Liquid-Liquid Extraction (LLE) with ethyl acetate | 1 - 100 | 1 | Beclomethasone | A robust method suitable for clinical applications.[1] |

| LC/ESI-MS | Protein Precipitation with perchloric acid | 0.1 - 60 | 0.1 | Tamoxifen citrate | A rapid and sensitive method with a simple sample preparation procedure.[2] |

| LC-MS/MS | Not specified | 1.0 - 25.0 | 1.0 | Betamethasone dipropionate | A specific and fast assay applied to a comparative pharmacokinetics study.[4] |

| UPLC-MS/MS | LLE with ethyl acetate | 0.1 - 30 | 0.1 | Carbamazepine | A rapid and sensitive method with a short run time, suitable for high-throughput analyses.[5][6] |

| HPLC-APCI-MS/MS | Not specified | 0.2 - 100 | 0.2 | Not specified | A method with a wide linear range.[6] |

| LC-ESI-MS | Not specified | 0.1 - 60 | 0.1 | Not specified | A sensitive method developed for pharmacokinetic studies.[6] |

| HPLC | LLE with hexane-isoamylalcohol | 4 - 300 | 4 | Clobazam | A method with a wide linear range but lower sensitivity compared to MS methods.[7] |

Abbreviations: LLOQ (Lower Limit of Quantification), LC-MS (Liquid Chromatography-Mass Spectrometry), UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry), ESI (Electrospray Ionization), APCI (Atmospheric Pressure Chemical Ionization), HPLC (High-Performance Liquid Chromatography).

Experimental Workflow

The overall experimental workflow for the quantification of finasteride in plasma is depicted in the following diagram.

References

- 1. Development and validation of an LC-MS assay for finasteride and its application to Prostate Cancer Prevention Trial sample analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Rapid, Simple, Liquid Chromatographic-Electrospray Ionization, Ion Trap Mass Spectrometry Method for the Determination of Finasteride in Human Plasma and its Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Finasteride Quantification in Human Plasma by High-Performance Liquid Chromatography Coupled to Electrospray Ionization Tandem Mass Spectrometry. Application to a Comparative Pharmacokinetics Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rapid determination of finasteride in human plasma by UPLC-MS/MS and its application to clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. actascientific.com [actascientific.com]

- 7. researchgate.net [researchgate.net]

Quantitative Analysis of Finasteride and Finasteride-d9 in Human Plasma by LC-MS/MS

Application Note and Protocol

This document provides a comprehensive guide for the quantitative analysis of Finasteride and its deuterated internal standard, Finasteride-d9, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is intended for researchers, scientists, and drug development professionals requiring a sensitive and robust analytical procedure for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.

Introduction

Finasteride is a synthetic 4-azasteroid compound that acts as a competitive and specific inhibitor of Type II 5α-reductase, an intracellular enzyme that converts the androgen testosterone into 5α-dihydrotestosterone (DHT). It is widely used in the treatment of benign prostatic hyperplasia (BPH) and male pattern hair loss (androgenetic alopecia). Accurate and reliable quantification of Finasteride in biological matrices is crucial for understanding its pharmacokinetics and ensuring therapeutic efficacy and safety. LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for this purpose. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the quantification by compensating for matrix effects and variations in sample processing.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol describes a common and effective method for extracting Finasteride and this compound from human plasma.

Materials:

-

Human plasma samples

-

Finasteride and this compound analytical standards

-

Ethyl acetate (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

-

Sample concentrator (e.g., nitrogen evaporator)

Procedure:

-

Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the working internal standard solution (this compound in methanol).

-

Add 1 mL of ethyl acetate to the tube.

-

Vortex mix the sample for 5 minutes to ensure thorough extraction.

-

Centrifuge the sample at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex for 30 seconds to ensure the analyte is fully dissolved.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Parameters

The following are typical LC conditions for the separation of Finasteride and this compound.

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 40% B to 90% B over 5 minutes, hold at 90% B for 2 minutes, return to 40% B and equilibrate for 3 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Run Time | Approximately 10 minutes |

Mass Spectrometry (MS/MS) Parameters

The mass spectrometer should be operated in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) for quantification.

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 350°C |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

Quantitative Data

The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of Finasteride and this compound.

Table 1: Mass Spectrometry Transitions for Finasteride and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| Finasteride | 373.3 | 305.2 | - |

| This compound | 382.3 | 318.2 | 314.2 |

Note: The qualifier ion for this compound provides additional confirmation of its identity.

Table 2: Typical Chromatographic Retention Times

| Analyte | Retention Time (minutes) |

| Finasteride | ~ 4.5 |

| This compound | ~ 4.5 |

Retention times may vary depending on the specific LC system and column used.

Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of Finasteride in plasma samples.

Caption: Workflow for Finasteride quantification.

Signaling Pathway

While Finasteride itself does not operate through a classical signaling pathway with a cascade of protein phosphorylations, its mechanism of action involves the inhibition of a key enzyme in the androgen metabolic pathway. The following diagram illustrates this inhibitory action.

Caption: Finasteride's mechanism of action.

This application note provides a detailed and robust method for the quantification of Finasteride in human plasma. The described protocols and parameters can be adapted and validated by individual laboratories to meet their specific research needs.

Troubleshooting & Optimization

Technical Support Center: Finasteride LC-MS Analysis

Welcome to the technical support center for Finasteride LC-MS analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve the quality of their analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape (e.g., tailing or fronting) in Finasteride LC-MS analysis?

A1: Poor peak shape in Finasteride LC-MS analysis can stem from several factors:

-

Secondary Interactions: Finasteride, a basic compound, can interact with acidic residual silanols on the surface of silica-based columns, leading to peak tailing.[1][2]

-

Inappropriate Mobile Phase pH: A mobile phase pH that is not optimized can lead to the ionization of Finasteride or the stationary phase, causing secondary interactions and poor peak shape.

-

Column Overload: Injecting too much sample can saturate the column, resulting in peak fronting or tailing.[3][4]

-

Column Contamination or Degradation: Buildup of matrix components or degradation of the stationary phase can lead to distorted peaks.[4]

-

Inadequate Sample Preparation: The presence of interfering substances from the sample matrix can co-elute with Finasteride, affecting peak shape.

Q2: How can I improve the peak shape of Finasteride?

A2: To improve peak shape, consider the following troubleshooting steps:

-

Mobile Phase Optimization: The composition of the mobile phase is a critical factor for achieving good chromatographic peak shape.[5]

-

Acidify the Mobile Phase: Add a small amount of an acid like formic acid (typically 0.1%) to the mobile phase.[6][7][8] This helps to protonate residual silanols on the column, minimizing their interaction with the basic Finasteride molecule.

-

Use a Buffer: Employing a buffer, such as ammonium acetate or ammonium formate, can also help to control the pH and ionic strength, leading to better peak symmetry.[5][6][7][8]

-

-

Column Selection:

-

Sample Preparation:

-

Injection Volume:

-

Reduce Injection Volume/Concentration: If column overload is suspected, try reducing the amount of sample injected onto the column.[3]

-

Troubleshooting Guide: Common Issues and Solutions

| Issue | Potential Cause | Recommended Solution |

| Peak Tailing | Secondary interactions with residual silanols on the column. | Acidify the mobile phase with 0.1% formic acid or use a buffer like 10 mM ammonium acetate.[6][7][8] Consider using a highly deactivated, end-capped column.[2] |

| Peak Fronting | Column overload. | Reduce the concentration of the sample or the injection volume. |

| Split Peaks | Column contamination or void. | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[4] Ensure the injection solvent is not significantly stronger than the mobile phase.[4] |

| Broad Peaks | Extra-column volume, slow data acquisition rate, or a contaminated guard column. | Check all connections for dead volume. Increase the data acquisition rate on the mass spectrometer. Replace the guard column. |

| Inconsistent Retention Times | Inadequate column equilibration, changes in mobile phase composition, or pump issues. | Ensure the column is properly equilibrated between injections. Prepare fresh mobile phase daily. Check the LC pump for leaks and ensure proper solvent mixing. |

Experimental Protocols

Protocol 1: Optimized LC-MS Method for Finasteride in Human Plasma

This protocol is based on a validated method for the quantitative determination of Finasteride in human plasma.[6][7][8]

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 200 µL of plasma sample, add 10 µL of an internal standard working solution.

-

Add 1.6 mL of ethyl acetate as the extraction solvent.

-

Vortex the mixture for 5 minutes.

-

Centrifuge for 5 minutes at 1303 x g.

-

Transfer the organic layer to a clean tube and evaporate to dryness.

-

Reconstitute the residue in the mobile phase for injection.

2. LC-MS Parameters

| Parameter | Value |

| Column | Waters Symmetry Shield RP18 (50 x 2.1 mm, 3.5 µm)[6][7][8] |

| Mobile Phase A | 10 mM Ammonium Acetate with 0.1% Formic Acid in Water[6][7][8] |

| Mobile Phase B | Acetonitrile[6][7][8] |

| Gradient | Start with 42% B, increase to 50.5% B over 3.5 min, hold at 70% B for 2.5 min, then re-equilibrate.[6] |

| Flow Rate | 200 µL/min[6] |

| Column Temperature | 30 °C[6] |

| Ionization Mode | Electrospray Ionization (ESI), Positive[6][7][8] |

| Monitored Ion (m/z) | 373.3 for Finasteride[6] |

Visualizations

Caption: Experimental workflow for Finasteride LC-MS analysis.

Caption: Troubleshooting logic for peak tailing in Finasteride analysis.

References

- 1. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]

- 2. elementlabsolutions.com [elementlabsolutions.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. agilent.com [agilent.com]

- 5. A Rapid, Simple, Liquid Chromatographic-Electrospray Ionization, Ion Trap Mass Spectrometry Method for the Determination of Finasteride in Human Plasma and its Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and validation of an LC-MS assay for finasteride and its application to Prostate Cancer Prevention Trial sample analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholar.usuhs.edu [scholar.usuhs.edu]

- 8. researchgate.net [researchgate.net]

Technical Support Center: Enhancing Finasteride Detection with Finasteride-d9

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the sensitivity of Finasteride detection using Finasteride-d9 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: Why should I use this compound as an internal standard for Finasteride quantification?

A1: Using a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis by LC-MS/MS.[1][2] this compound is chemically and physically almost identical to Finasteride, meaning it co-elutes chromatographically and experiences similar extraction recovery and ionization efficiency.[3] This allows it to effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to improved accuracy, precision, and sensitivity of the assay.[1][3]

Q2: What are the main advantages of using a deuterated internal standard over a structural analog?

A2: While structural analogs can be used, stable isotopically labeled internal standards (SIL-IS) like this compound offer superior performance.[2] Deuterated standards co-elute with the analyte, ensuring they experience the same matrix effects (ion suppression or enhancement) at the exact time of elution.[1] Structural analogs, which elute at different retention times, cannot accurately correct for these matrix-induced variations.

Q3: Can the use of this compound completely eliminate matrix effects?

A3: While this compound significantly minimizes the impact of matrix effects on quantification, it may not eliminate them entirely. Severe ion suppression can affect both the analyte and the internal standard, potentially leading to a loss of sensitivity.[3] Proper sample preparation and chromatographic separation are still crucial to reduce the overall matrix load.

Q4: What is the expected mass shift between Finasteride and this compound?

A4: The mass-to-charge ratio (m/z) of this compound will be higher than that of Finasteride due to the replacement of nine hydrogen atoms with deuterium atoms. The exact mass shift will depend on the specific deuteration pattern of the this compound used. For example, 5,6,6-[2H3]Finasteride has been synthesized for use as an internal standard.[4]

Troubleshooting Guide

| Issue | Potential Cause | Troubleshooting Steps |

| High Variability in this compound Signal | Inconsistent sample extraction or reconstitution. | - Ensure complete and consistent evaporation of the extraction solvent. - Vortex samples thoroughly after reconstitution to ensure the internal standard is fully dissolved. |

| Pipetting errors when adding the internal standard. | - Calibrate and verify the accuracy of all pipettes used for adding the internal standard solution. | |

| Poor Peak Shape for Finasteride and this compound | Suboptimal chromatographic conditions. | - Optimize the mobile phase composition and gradient to improve peak symmetry. - Ensure the column is not overloaded. |

| Contamination of the LC-MS system. | - Flush the column and the LC system. - Clean the ion source of the mass spectrometer. | |

| Drift in Analyte/Internal Standard Ratio Over a Run | Changes in the performance of the mass spectrometer's ion source. | - Allow the instrument to stabilize for a sufficient amount of time before starting the analytical run. - Monitor the absolute signal of the internal standard; a consistent drift may indicate a system issue. |

| Degradation of the analyte or internal standard in the autosampler. | - Ensure the autosampler temperature is maintained at a level that ensures the stability of the compounds. | |

| Non-Linear Calibration Curve | "Cross-talk" between the analyte and internal standard signals. | - Ensure that the mass spectrometer has sufficient resolution to distinguish between the m/z of Finasteride and this compound. - Check for isotopic contributions from the analyte to the internal standard's signal, especially at high analyte concentrations.[5] |

| Saturation of the detector at high concentrations. | - Adjust the concentration range of the calibration standards to avoid detector saturation. |

Quantitative Data Summary

The use of a deuterated internal standard, such as 5,6,6-[2H3]Finasteride, allows for highly sensitive and precise quantification of Finasteride in biological matrices.[4]

| Parameter | Value | Matrix | Reference |

| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | Human Plasma | [6] |

| Minimum Detection Level | 50 pg | Human Plasma | [4] |

| Linear Calibration Range | 0.2 - 100 ng/mL | Human Plasma | [6] |

| Extraction Recovery | > 82.7% | Human Plasma | [6] |

| Intra-day Precision (%CV) | 2.4 - 8.0% | Human Plasma | [6] |

| Inter-day Precision (%CV) | 2.4 - 8.0% | Human Plasma | [6] |

| Accuracy | 94.3 - 105.8% | Human Plasma | [6] |

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol is a general guideline and may require optimization based on specific laboratory conditions and equipment.

-

Sample Aliquoting: Pipette 200 µL of human plasma into a clean microcentrifuge tube.[7][8]

-

Internal Standard Spiking: Add a specific amount (e.g., 50 µL) of this compound working solution (concentration will depend on the expected analyte concentration range) to each plasma sample, calibrator, and quality control sample.

-

Vortexing: Vortex the samples for 30 seconds to ensure thorough mixing.

-

Extraction: Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).[6][7][8]

-

Vortexing: Vortex the samples vigorously for 2 minutes to facilitate the extraction of Finasteride and this compound into the organic layer.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes to separate the aqueous and organic layers.

-

Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

-

Reconstitution: Reconstitute the dried extract in a specific volume (e.g., 100 µL) of the mobile phase.

-

Vortexing and Transfer: Vortex the reconstituted samples for 1 minute and then transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical starting conditions that should be optimized for the specific instrument being used.

-

LC System: A high-performance liquid chromatography system.

-

Column: A reverse-phase C18 column (e.g., Waters Symmetry Shield RP18, 50 × 2.1 mm, 3.5 μm).[7][8]

-

Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid (e.g., 0.1%) or ammonium acetate (e.g., 10 mM).[7][8]

-

Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL.

-

MS System: A tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

MRM Transitions:

-

Finasteride: m/z 373.4 → 305.3[6]

-

This compound: The specific transition will depend on the deuteration pattern and should be optimized.

-

Visualizations

Caption: Workflow for Finasteride quantification using this compound.

Caption: Rationale for using this compound in bioanalysis.

References

- 1. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]

- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 5,6,6-[2H3]finasteride and quantitative determination of finasteride in human plasma at picogram level by an isotope-dilution mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Determination of finasteride in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry with flow rate gradient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development and validation of an LC-MS assay for finasteride and its application to Prostate Cancer Prevention Trial sample analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development and validation of an LC-MS assay for finasteride and its application to prostate cancer prevention trial sample analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Chromatographic Separation of Finasteride

Welcome to the Technical Support Center for the chromatographic analysis of Finasteride. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the separation of Finasteride and related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for HPLC separation of Finasteride?

A common starting point for reversed-phase HPLC analysis of Finasteride involves a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and water or a buffer.[1][2][3] A typical gradient or isocratic elution can be employed, with UV detection commonly set between 210 nm and 240 nm.[2][4]

Q2: How can I improve the peak shape of Finasteride?

Peak tailing is a common issue with basic compounds like Finasteride, often due to interactions with residual silanol groups on the silica-based stationary phase.[5][6][7] To improve peak shape, consider the following:

-

Mobile Phase pH Adjustment: Adjusting the mobile phase pH to be about 2 pH units below the pKa of Finasteride can help suppress the ionization of silanol groups and reduce tailing.[7][8] The use of a buffer is recommended to maintain a stable pH.[6]

-

Use of an End-Capped Column: Employing a modern, high-purity, end-capped C18 column can minimize the availability of free silanol groups.[5]

-

Mobile Phase Additives: Adding a small amount of a basic modifier, like triethylamine, to the mobile phase can compete with Finasteride for active sites on the stationary phase, thereby improving peak symmetry.[4]

Q3: My resolution between Finasteride and its impurities is poor. What should I do?

Poor resolution can be addressed by optimizing several chromatographic parameters:

-

Mobile Phase Composition: Adjusting the organic-to-aqueous ratio in the mobile phase can alter the selectivity of the separation.[1][9] Experiment with different organic solvents (e.g., methanol vs. acetonitrile) as they can offer different selectivities.

-

Gradient Optimization: If using a gradient, modifying the slope can improve the separation of closely eluting peaks. A shallower gradient provides more time for separation.

-

Column Chemistry: If resolution issues persist, consider a column with a different stationary phase, such as a phenyl or cyano column, which can provide alternative selectivity.[10]

-

Temperature: Operating the column at a slightly elevated temperature can sometimes improve efficiency and resolution, but should be done cautiously as it can also affect selectivity.[10]

Q4: How can I reduce the run time of my Finasteride analysis without sacrificing resolution?

To shorten the analysis time, you can:

-

Increase the Flow Rate: This will decrease the retention time of all components. However, be mindful that excessively high flow rates can lead to a loss of resolution and increased backpressure.[11]

-

Use a Shorter Column or Smaller Particle Size Column: A shorter column will reduce the run time proportionally.[11] Columns with smaller particles (e.g., sub-2 µm in UPLC) can provide higher efficiency and allow for faster separations without significant loss of resolution.[10][11]

-

Steeper Gradient: For gradient methods, a steeper gradient will elute compounds more quickly.

Troubleshooting Guide

This guide addresses common problems encountered during the chromatographic separation of Finasteride.

Problem 1: Peak Tailing

-

Symptom: The Finasteride peak is asymmetrical with a trailing edge.

-

Possible Causes & Solutions:

| Possible Cause | Solution |

| Secondary interactions with silanol groups | Adjust the mobile phase pH to be more acidic (e.g., pH 3-4) to suppress silanol ionization.[7][8] |

| Use a highly deactivated, end-capped C18 column.[5] | |

| Add a competitive base like triethylamine (0.1-0.5%) to the mobile phase.[4] | |

| Column Overload | Reduce the sample concentration or injection volume.[5][12] |

| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the column.[1] |

Problem 2: Poor Resolution

-

Symptom: Finasteride and an impurity peak are not baseline separated.

-

Possible Causes & Solutions:

| Possible Cause | Solution |

| Inadequate Selectivity | Modify the mobile phase composition by changing the organic solvent (e.g., from methanol to acetonitrile) or the ratio of organic to aqueous phase.[1][9] |

| Adjust the mobile phase pH, as this can alter the retention of ionizable impurities.[13] | |

| Try a column with a different stationary phase chemistry (e.g., Phenyl, Cyano).[10] | |

| Low Column Efficiency | Decrease the flow rate.[14] |

| Use a column with smaller particles or a longer column.[10] | |

| Ensure the system has minimal dead volume in tubing and connections. |

Problem 3: Peak Fronting

-

Symptom: The Finasteride peak is asymmetrical with a leading edge.

-

Possible Causes & Solutions:

| Possible Cause | Solution |

| Sample Overload | Dilute the sample or decrease the injection volume.[15][16] |

| Sample Solvent Incompatibility | Dissolve the sample in the mobile phase or a weaker solvent than the mobile phase.[15] |

| Column Collapse | This is a more severe issue, often indicated by a sudden drop in retention time for all peaks. Replace the column and ensure operating conditions (pH, temperature) are within the manufacturer's recommendations.[16] |

Problem 4: Long Run Time

-

Symptom: The analysis takes too long to complete.

-

Possible Causes & Solutions:

| Possible Cause | Solution |

| High Retention | Increase the percentage of organic solvent in the mobile phase.[11] |

| Increase the flow rate.[11] | |

| Inefficient Method | Switch to a shorter column or a column with smaller particles (UPLC).[11][17] |

| For gradient methods, make the gradient steeper. |

Data Presentation: Comparison of Chromatographic Conditions

The following tables summarize various reported HPLC conditions for the separation of Finasteride, providing a reference for method development.

Table 1: HPLC Methods for Finasteride Analysis

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Column | C18 | Symmetry C18 | Nova Pak C18 | ODS C18 |

| Mobile Phase | Methanol:Water (70:30) | Acetonitrile:Water (64:36) | Water:Acetonitrile:Tetrahydrofuran (80:10:10) | Acetonitrile:0.05M KH2PO4 buffer (45:55) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 2.0 mL/min | 1.8 mL/min |

| Detection | 210 nm | Not Specified | 210 nm | 240 nm |

| Reference | [1] | [4] | [2] |

Table 2: UPLC Method for Finasteride and its Impurities

| Parameter | UPLC Method |

| Column | ACQUITY UPLC BEH Phenyl (150 mm × 2.1 mm, 1.7 µm) |

| Mobile Phase A | 2.5 mM Orthophosphoric acid |

| Mobile Phase B | Acetonitrile:Water (90:10) |

| Gradient | 0/40, 3/40, 10.5/45, 12.0/50, 13.5/40, 16/40 (%B) |

| Flow Rate | 0.22 mL/min |

| Detection | 210 nm |

| Reference |

Experimental Protocols

General HPLC Method for Finasteride Assay

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase Preparation: Prepare a mobile phase of Methanol and Water in a 70:30 (v/v) ratio. Filter and degas the mobile phase before use.

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min.

-

Column temperature: Ambient.

-

Detection wavelength: 210 nm.

-

Injection volume: 20 µL.

-

-

Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Finasteride reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

-

Sample Preparation: For tablet analysis, grind a tablet, and dissolve a portion of the powder equivalent to a known amount of Finasteride in the mobile phase. Sonicate to ensure complete dissolution, then filter through a 0.45 µm filter.

-

Analysis: Inject the standard and sample solutions into the chromatograph and record the peak areas.

-

Calculation: Calculate the amount of Finasteride in the sample by comparing the peak area of the sample to the peak area of the standard.

Visualizations

Caption: A troubleshooting workflow for common HPLC issues in Finasteride analysis.

Caption: Effect of mobile phase pH on Finasteride peak shape.

References

- 1. uhplcs.com [uhplcs.com]

- 2. uhplcs.com [uhplcs.com]

- 3. researchgate.net [researchgate.net]

- 4. hplc.eu [hplc.eu]

- 5. gmpinsiders.com [gmpinsiders.com]

- 6. chromtech.com [chromtech.com]

- 7. elementlabsolutions.com [elementlabsolutions.com]

- 8. scispace.com [scispace.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. chromtech.com [chromtech.com]

- 11. phenomenex.blog [phenomenex.blog]

- 12. silicycle.com [silicycle.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]

- 15. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]

- 16. acdlabs.com [acdlabs.com]

- 17. pharmagrowthhub.com [pharmagrowthhub.com]

Best practices for avoiding contamination in Finasteride-d9 assays

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid contamination and ensure data integrity in Finasteride-d9 assays.

Frequently Asked Questions (FAQs)

Category 1: General Contamination Issues

Q1: What are the most common sources of contamination in an LC-MS/MS analysis? A1: Contamination can originate from various sources, including the analytical solvents (water, acetonitrile, methanol), solvent additives (formic acid, ammonium acetate), glassware, plasticware (pipette tips, vials), the LC system itself (tubing, injector, seals), and the sample matrix.[1][2] Ubiquitous contaminants like polyethylene glycol (PEG), polypropylene glycol (PPG), and phthalates from plasticizers are frequently observed.[1] Fibers from cleanroom wipes, rubber, and metal particles can also be introduced during sample handling.[3]

Q2: I am observing high background noise across my entire chromatogram. What should I investigate first? A2: High background noise is often related to the mobile phase or the LC-MS system's cleanliness.

-

Mobile Phase: Use only high-purity, LC-MS grade solvents and reagents.[4] Prepare fresh aqueous mobile phases daily to prevent microbial growth.[5]

-

System Contamination: If the mobile phase is clean, the system itself may be contaminated. A systematic flushing procedure is recommended.[4][5] Begin by infusing mobile phase components directly into the mass spectrometer using a clean syringe to isolate the source of contamination.[2]

Q3: My blank injections show a peak for Finasteride. What is causing this carryover? A3: Carryover occurs when remnants of an analyte from a previous injection appear in subsequent runs. This is often caused by:

-

Injector Contamination: The needle, rotor seal, or sample loop in the autosampler can retain the analyte. An aggressive needle wash with a strong organic solvent can help.

-

Column Contamination: The analytical column can retain Finasteride, especially if the sample matrix is complex. Washing the column with a strong solvent like 100% acetonitrile may be necessary.[4]

-

MS Source Contamination: The ion source, particularly the ion transfer capillary, can become contaminated. Regular cleaning according to the manufacturer's protocol is essential.[6]

Category 2: Internal Standard (this compound) Specific Issues

Q4: Why is a deuterated internal standard like this compound considered ideal? A4: Stable isotope-labeled internal standards, such as deuterated compounds, are considered the gold standard in quantitative mass spectrometry.[7][8] They have nearly identical chemical and physical properties to the analyte, meaning they co-elute chromatographically and exhibit similar behavior during sample extraction and ionization.[7][9] This allows them to effectively compensate for variations in sample preparation and matrix effects, leading to more accurate and precise quantification.[9]

Q5: Can the deuterium label on this compound be lost? A5: Yes, deuterium labels can sometimes be lost in a process called back-exchange, especially if the deuterium atoms are on exchangeable sites (like -OH, -NH, or -SH groups) or if the molecule is exposed to harsh pH conditions.[10] While this compound is designed to have stable labels, improper solvent conditions or storage could potentially compromise its integrity. Careful selection of the labeling position by the manufacturer is key to minimizing this risk.[10]

Q6: My this compound response is inconsistent between samples and standards. What could be the cause? A6: Inconsistent internal standard response can point to several issues:

-

Pipetting/Dilution Errors: Verify the accuracy of your pipettes and the serial dilution process for creating working standards.

-

Matrix Effects: Significant differences in the composition of your calibration standards and your actual samples (e.g., plasma, tissue) can cause ion suppression or enhancement, affecting the this compound signal differently.[11]

-

Inconsistent Extraction Recovery: Ensure your sample preparation method is robust and reproducible for all samples.

-

Analyte Instability: Although Finasteride is generally stable, ensure that samples are not degrading during storage or processing.[12]

Category 3: Sample and Standard Handling

Q7: What are the proper storage and handling conditions for this compound? A7: this compound should be stored at -20°C for long-term stability.[13] The solid compound has a stability of at least four years under these conditions.[13] When preparing stock and working solutions, use high-purity solvents and store them at appropriate temperatures (typically refrigerated or frozen) in tightly sealed containers to prevent evaporation and contamination.

Q8: What precautions should be taken with laboratory glassware and plasticware? A8:

-

Glassware: Never wash glassware with detergents or in a dishwasher, as this can leave phthalate and detergent residues.[2][5] Clean glassware by sonicating with 10% formic or nitric acid, followed by sequential rinses with ultrapure water and a high-purity organic solvent (e.g., methanol or acetonitrile).[4][5]

-

Solvent Reservoirs: Do not cover solvent reservoirs with Parafilm® or other plastic films, which can leach contaminants.[5] Use dedicated, thoroughly cleaned borosilicate glass reservoirs.[4]

-

Plasticware: Be aware that plasticizers (e.g., phthalates) can leach from tubes and pipette tips. Use high-quality polypropylene materials whenever possible and minimize contact time with organic solvents.

Troubleshooting Guides

Systematic Contamination Troubleshooting

If you suspect contamination, follow a logical workflow to isolate the source. The diagram below outlines a systematic approach to determine whether the contamination originates from the sample preparation process, the mobile phase, the LC system, or the MS detector.

Caption: A logical workflow for troubleshooting the source of contamination.

Quantitative Data Summary

Table 1: Storage and Stability of Finasteride and its Deuterated Analog

| Compound | Form | Recommended Storage | Shelf-Life / Stability | Source(s) |

| This compound | Solid | -20°C | ≥ 4 years | [13] |

| Finasteride (Proscar®) | Tablets | 15°C to 30°C (Room Temp) | > 2 years | [12][14] |

| Finasteride | Tablets | 15°C to 30°C (Room Temp) | 36 months (3 years) | [15] |

Table 2: Recommended LC-MS System Cleaning Solutions

| Solution Composition | Target Contaminants | Application Notes | Source(s) |

| Flush 1: 80-100% Organic Solvent (Acetonitrile or Methanol) | General, weakly-retained contaminants | A good first step for routine flushing and removing many organic residues. | [5] |

| Flush 2: Isopropanol:Acetonitrile: Dichloromethane:Cyclohexane (50:25:10:15 v/v/v/v) | Broad range of contaminants, including nonpolar residues | An aggressive, multi-purpose wash for removing stubborn background contamination. | [1] |

| Flush 3: 10% Formic or Nitric Acid | Metal ions, basic compounds | Effective for cleaning glassware and removing inorganic contaminants. Must be thoroughly rinsed from the system with water. | [4][5] |

| Flush 4: Isopropanol:Acetonitrile: Acetone (45:45:10 v/v/v) | Sample matrix interferences | Used for online sample preparation and cleaning of trap or TurboFlow™ columns. | [1] |

Experimental Protocols

Protocol 1: Sample Preparation via Liquid-Liquid Extraction (Human Plasma)

This protocol is adapted from a validated method for Finasteride quantification in human plasma.[16][17]

-

Aliquoting: To a 1.5 mL polypropylene microcentrifuge tube, add 200 µL of human plasma.

-

Internal Standard Spiking: Add the working solution of this compound (internal standard) to the plasma sample.

-

Extraction: Add 1 mL of ethyl acetate to the tube.

-

Mixing: Vortex the tube for 1 minute to ensure thorough mixing and extraction.

-

Centrifugation: Centrifuge the sample at 14,000 rpm for 5 minutes to separate the organic and aqueous layers.

-

Supernatant Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 58% Mobile Phase A, 42% Mobile Phase B).

-

Vortex & Transfer: Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Caption: Workflow for plasma sample preparation using liquid-liquid extraction.

Protocol 2: Example LC-MS/MS Method Parameters

These parameters are based on a published method for Finasteride analysis and serve as a starting point.[16] Optimization may be required for your specific instrumentation.

-

LC System:

-

Column: Waters Symmetry Shield RP18 (50 x 2.1 mm, 3.5 µm)

-

Mobile Phase A: 10 mM Ammonium Acetate with 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 200 µL/min

-

Column Temperature: 30°C

-

Autosampler Temperature: 4°C

-

Gradient:

-

Start at 42% B

-

Increase to 50.5% B over 3.5 min

-

Increase to 70% B and hold for 2.5 min

-

Return to initial conditions at 6.01 min and re-equilibrate for a total run time of 13 min.

-

-

-

MS System (Electrospray Ionization - ESI):

-

Ionization Mode: Positive

-

Drying Gas Temperature: 200°C

-

Nebulizing Gas Pressure: 45 psi

-

Capillary Voltage: 2800 V

-

Monitoring Mode: Selected Ion Monitoring (SIM)

-

Finasteride: m/z 373.3

-

This compound: m/z will be higher than the unlabeled drug (e.g., 382.3 for a +9 Da shift). Confirm the exact mass from the certificate of analysis.

-

-

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]

- 3. Contaminant Identification in Pharmaceutical Products [mccrone.com]

- 4. msf.barefield.ua.edu [msf.barefield.ua.edu]

- 5. massspec.unm.edu [massspec.unm.edu]

- 6. agilent.com [agilent.com]

- 7. researchgate.net [researchgate.net]

- 8. texilajournal.com [texilajournal.com]

- 9. nebiolab.com [nebiolab.com]

- 10. hilarispublisher.com [hilarispublisher.com]

- 11. Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations. | Semantic Scholar [semanticscholar.org]

- 12. LC determination of finasteride and its application to storage stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. caymanchem.com [caymanchem.com]

- 14. pdf.hres.ca [pdf.hres.ca]

- 15. Does Finasteride Expire And Can You Still Use It? [wimpoleclinic.com]